A Comprehensive Technical Guide to N-Benzylcinchonidinium Chloride: Structure, Synthesis, and Application in Asymmetric Catalysis
A Comprehensive Technical Guide to N-Benzylcinchonidinium Chloride: Structure, Synthesis, and Application in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Benzylcinchonidinium chloride, a widely utilized chiral phase-transfer catalyst in asymmetric synthesis. The document details its chemical structure and properties, provides a comprehensive synthesis protocol, and presents a practical application in enantioselective alkylation, complete with experimental details and expected outcomes.
Core Concepts: Structure and Properties
N-Benzylcinchonidinium chloride is a quaternary ammonium salt derived from the natural cinchona alkaloid, cinchonidine.[1] Its structure features a rigid chiral scaffold, which is essential for inducing stereoselectivity in chemical reactions. The positive charge on the quaternary nitrogen allows it to function as a phase-transfer catalyst, shuttling reactants between immiscible aqueous and organic phases.
The key structural features include the quinoline ring system, the quinuclidine core with a vinyl group, a hydroxyl group at the C9 position, and a benzyl group attached to the quinuclidine nitrogen. This specific stereochemistry, (8S,9R), is crucial for its catalytic activity and enantioselectivity.
Chemical Structure of N-Benzylcinchonidinium Chloride
(Note: An illustrative image of the chemical structure would be placed here. For the purpose of this response, a placeholder is used.)
Physicochemical Properties
A summary of the key physicochemical properties of N-Benzylcinchonidinium chloride is presented in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 69257-04-1 | [1][2][3] |
| Molecular Formula | C₂₆H₂₉ClN₂O | [3][4][5] |
| Molecular Weight | 420.97 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Melting Point | 173 - 210 °C (decomposes) | [2][3] |
| Optical Rotation | [α]²⁰/D ≈ -185° (c=1 in H₂O) | [3] |
| Solubility | Soluble in water and methanol | [1][4] |
Synthesis of N-Benzylcinchonidinium Chloride
The synthesis of N-Benzylcinchonidinium chloride is a straightforward nucleophilic substitution reaction between cinchonidine and benzyl chloride. The quinuclidine nitrogen of cinchonidine acts as the nucleophile, attacking the benzylic carbon of benzyl chloride.
Experimental Protocol: Synthesis
This protocol outlines the synthesis of (-)-N-benzylcinchonidinium chloride on a 10 mmol scale.[6]
Materials:
-
Cinchonidine (2.94 g, 10.0 mmol)
-
Benzyl chloride (1.90 g, 1.57 mL, 15.0 mmol)
-
Absolute acetone (70 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, add cinchonidine and benzyl chloride.
-
Add absolute acetone to the flask.
-
Heat the reaction mixture to reflux and maintain for 2 days with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold acetone.
-
Dry the purified N-Benzylcinchonidinium chloride under vacuum.
Synthesis Workflow Diagram
The following diagram illustrates the workflow for the synthesis of N-Benzylcinchonidinium chloride.
Caption: Workflow for the synthesis of N-Benzylcinchonidinium chloride.
Application in Asymmetric Phase-Transfer Catalysis
N-Benzylcinchonidinium chloride is a highly effective catalyst for a variety of asymmetric transformations, including alkylations, Michael additions, and epoxidations.[7] A prominent application is the enantioselective alkylation of glycine imine derivatives to produce non-proteinogenic α-amino acids, which are valuable building blocks in drug discovery.
Catalytic Cycle in Phase-Transfer Catalysis
The catalyst operates by forming a lipophilic ion pair with the enolate of the glycine imine in the aqueous phase. This ion pair is then transferred to the organic phase where it reacts with the alkylating agent. The chiral environment provided by the catalyst directs the alkylation to one face of the enolate, resulting in the formation of one enantiomer in excess.
Caption: Generalized catalytic cycle for phase-transfer alkylation.
Experimental Protocol: Asymmetric Alkylation of a Glycine Imine
This protocol describes the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester using N-Benzylcinchonidinium chloride as the phase-transfer catalyst.
Materials:
-
N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol)
-
Benzyl bromide (1.2 mmol)
-
N-Benzylcinchonidinium chloride (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
50% aqueous potassium hydroxide (5 mL)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask, add N-(diphenylmethylene)glycine tert-butyl ester, toluene, and 50% aqueous potassium hydroxide.
-
Add N-Benzylcinchonidinium chloride to the biphasic mixture.
-
Stir the mixture vigorously at room temperature.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Continue stirring vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the alkylated product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Expected Results
Under these or similar conditions, high yields and enantiomeric excesses are typically achieved. The table below summarizes representative data for the benzylation and other alkylations of N-(diphenylmethylene)glycine tert-butyl ester catalyzed by N-Benzylcinchonidinium chloride.
| Alkylating Agent (R-X) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzyl bromide | >90 | >90 |
| Allyl bromide | >85 | >85 |
| Ethyl iodide | >80 | >80 |
Note: The exact yield and ee can vary depending on the specific reaction conditions, such as temperature, concentration, and stirring rate.
Safety Information
N-Benzylcinchonidinium chloride is an irritant to the eyes, respiratory system, and skin.[4] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]
This guide provides a foundational understanding of N-Benzylcinchonidinium chloride for researchers and professionals in drug development and organic synthesis. Its reliability as a chiral phase-transfer catalyst, coupled with its accessibility from natural sources, ensures its continued importance in the field of asymmetric catalysis.
References
- 1. Page loading... [guidechem.com]
- 2. N-Benzylcinchonidinium Chloride - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Benzylcinchonidinium chloride [chembk.com]
- 5. N-Benzylcinchonidinium chloride 69257-04-1 | MCE [medchemexpress.cn]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. N-Benzylcinchoninium chloride 98 69221-14-3 [sigmaaldrich.com]
